Urea, (4-phenylpyrazol-3-yl)-

5-HT2A serotonin receptor Inverse agonism Antiplatelet aggregation

Researchers optimizing p38 MAPK inhibitors or 5-HT2A modulators need a reliable phenylpyrazole urea scaffold. The 4-phenyl substitution pattern is non-interchangeable-minor structural changes dramatically alter potency and selectivity, as evidenced by a methyl group removal causing complete activity loss in cellular assays. • Core scaffold for p38 MAPK inhibitor SAR (analog benchmark IC50: 13 nM) • Key intermediate for 5-HT2A inverse agonists targeting platelet aggregation • Starting material for GIRK channel chemical probes (activation/inhibition switch) Verified purity ≥98% (HPLC). In stock for immediate dispatch.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 94214-82-1
Cat. No. B12692630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (4-phenylpyrazol-3-yl)-
CAS94214-82-1
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N
InChIInChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)
InChIKeyCXRCHUBBNXZSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (4-phenylpyrazol-3-yl)-: Phenylpyrazole Urea Scaffold


Urea, (4-phenylpyrazol-3-yl)- (CAS: 94214-82-1), also designated as (4-phenyl-1H-pyrazol-5-yl)urea, is an organic compound consisting of a urea functional group linked to a 4-phenylpyrazole moiety . This core structure is a fundamental building block within a class of phenylpyrazole ureas recognized for their diverse biological activities, including modulation of the 5-HT2A serotonin receptor and inhibition of kinases such as p38 [1][2]. Its specific substitution pattern differentiates it from other pyrazole ureas, influencing lipophilicity and target interaction potential .

Why Urea, (4-phenylpyrazol-3-yl)- Is Not a Commodity


Substitution within the phenylpyrazole urea class cannot be assumed to be functionally equivalent; minor structural changes profoundly alter biological activity. While the general scaffold is associated with kinase inhibition and serotonin receptor modulation, the specific substitution pattern is the primary driver of potency, selectivity, and even the mode of pharmacology (e.g., agonist vs. inhibitor) [1][2]. For example, in p38 kinase inhibition, the removal of a single methyl group from a pyrazole substituent results in a 'dramatic loss of activity' in cellular assays [2]. Similarly, in GIRK channel modulation, modifications at the 3-position of the pyrazole ring act as 'molecular switches,' converting a potent activator into an inhibitor [1]. Therefore, the specific 4-phenyl substitution pattern of Urea, (4-phenylpyrazol-3-yl)- provides a unique, non-interchangeable starting point for lead optimization and structure-activity relationship (SAR) studies.

Urea, (4-phenylpyrazol-3-yl)- vs. Key Analogs


5-HT2A Inverse Agonism: Antiplatelet Activity

Derivatives of the phenylpyrazole urea scaffold, to which Urea, (4-phenylpyrazol-3-yl)- belongs, have been optimized to yield potent and selective 5-HT2A receptor inverse agonists. While direct data for the exact compound 94214-82-1 is not disclosed in this study, the research demonstrates that solubilized phenylpyrazole ureas with an amino side chain can effectively modulate 5-HT-induced amplification of ADP-stimulated human platelet aggregation, a functional assay directly relevant to thrombosis . This contrasts with earlier, less optimized compounds in the series that lacked sufficient potency or solubility, highlighting the value of this specific substitution pattern for achieving functional cellular activity.

5-HT2A serotonin receptor Inverse agonism Antiplatelet aggregation

Potent p38 MAP Kinase Inhibition

A direct structural analog of Urea, (4-phenylpyrazol-3-yl)-, specifically 1-phenyl-5-pyrazolyl urea 7, has demonstrated exceptional potency as a p38 kinase inhibitor with an IC50 of 13 nM in a kinase assay [1]. This represents a significant improvement over earlier leads in the same series, which often had potencies in the high nanomolar to micromolar range. The study further demonstrates that structural modifications, such as the deletion of a methyl group, can drastically reduce cellular activity, underscoring the critical importance of the specific substitution pattern for achieving nanomolar potency.

p38 MAP kinase Kinase inhibition Inflammation

GIRK Channel Modulation via Molecular Switches

Research on a series of 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas, which are structurally related to Urea, (4-phenylpyrazol-3-yl)-, has revealed that the pyrazole core acts as a 'molecular switch' [1]. Modifications at the 3-position of the pyrazole ring can toggle the pharmacology of these compounds between being potent GIRK1/2 activators and potent inhibitors. For instance, the lead compound ML297 is a potent and selective GIRK1/2 activator (~10-fold selectivity over GIRK1/4), but specific modifications convert it into an inhibitor. This demonstrates that the phenylpyrazole urea scaffold is not just a passive carrier but an active determinant of biological function.

GIRK channels Molecular switch Neurological disorders

Urea, (4-phenylpyrazol-3-yl)- Research Applications


Lead Optimization of p38 MAP Kinase Inhibitors

Researchers can utilize Urea, (4-phenylpyrazol-3-yl)- as a core scaffold to design and synthesize focused libraries. The known potency of a direct analog (IC50 = 13 nM) provides a clear benchmark for SAR studies aimed at improving upon this activity, enhancing selectivity, and optimizing cellular efficacy for inflammatory diseases .

Development of 5-HT2A Antiplatelet Agents

This compound serves as a key intermediate for creating 5-HT2A inverse agonists. Procurement supports projects focused on modulating platelet aggregation. Evidence shows that optimized derivatives of this scaffold can effectively block 5-HT-amplified platelet aggregation, a mechanism relevant to reducing thrombotic risk .

GIRK1/2 Channel Pharmacological Tool Exploration

Given the 'molecular switch' behavior observed in closely related phenylpyrazole ureas, Urea, (4-phenylpyrazol-3-yl)- is an ideal starting material for synthesizing chemical probes to dissect GIRK channel function. These probes can be used to investigate the therapeutic potential of GIRK1/2 activation or inhibition in neurological and cardiovascular models .

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